3-Isopropylcatechol

Beschreibung

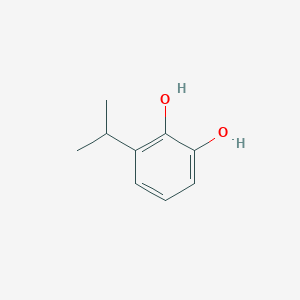

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-propan-2-ylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZHGKDRKSKCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175644 | |

| Record name | 3-Isopropylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138-48-9 | |

| Record name | 3-(1-Methylethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2138-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2138-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Isopropylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isopropylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ISOPROPYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOV0198261 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropylcatechol: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropylcatechol, a substituted derivative of catechol, is a molecule of growing interest in chemical and pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed spectral data are presented in a structured format for ease of reference. Furthermore, this guide outlines experimental protocols for its synthesis, purification, and analysis, alongside methodologies for investigating its biological effects. Special emphasis is placed on its emerging role as a modulator of inflammatory signaling pathways, offering potential avenues for therapeutic development.

Chemical Structure and Identification

This compound, systematically named 3-(propan-2-yl)benzene-1,2-diol, is an organic compound characterized by a catechol ring substituted with an isopropyl group at the 3-position.[1]

Chemical Structure:

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-(propan-2-yl)benzene-1,2-diol |

| CAS Number | 2138-48-9 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| InChI Key | XLZHGKDRKSKCAU-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(C(=CC=C1)O)O |

| Synonyms | 3-Isopropyl-1,2-benzenediol, 3-Isopropylpyrocatechol |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78-81 °C |

| Boiling Point | 271 °C (estimated) |

| Solubility | Soluble in methanol, ethanol, diethyl ether, and chloroform. Slightly soluble in water. |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural features and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~ 6.85 | d | 1H | Ar-H | ~ 8.0 |

| ~ 6.75 | d | 1H | Ar-H | ~ 8.0 |

| ~ 6.70 | t | 1H | Ar-H | ~ 8.0 |

| ~ 5.5-6.0 | br s | 2H | Ar-OH | - |

| ~ 3.20 | sept | 1H | -CH(CH₃)₂ | ~ 7.0 |

| ~ 1.25 | d | 6H | -CH(CH₃)₂ | ~ 7.0 |

Table 4: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 143.5 | C-OH |

| ~ 141.5 | C-OH |

| ~ 128.0 | Ar-C |

| ~ 121.0 | Ar-C |

| ~ 119.5 | Ar-C |

| ~ 115.0 | Ar-C |

| ~ 27.5 | -CH(CH₃)₂ |

| ~ 23.0 | -CH(CH₃)₂ |

Table 5: Predicted IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |

| 3050-3010 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium-Strong | Aliphatic C-H stretch (isopropyl) |

| 1600-1580 | Medium | Aromatic C=C stretch |

| 1480-1440 | Medium | Aromatic C=C stretch |

| 1250-1180 | Strong | C-O stretch (phenol) |

Table 6: Predicted Mass Spectrometry Fragmentation Data of this compound

| m/z | Relative Intensity | Assignment |

| 152 | High | [M]⁺ (Molecular ion) |

| 137 | High | [M - CH₃]⁺ |

| 109 | Medium | [M - C₃H₇]⁺ |

Synthesis, Purification, and Analysis

Synthesis

A common method for the synthesis of 3-alkylated catechols is through the Friedel-Crafts alkylation of catechol. A representative protocol is outlined below.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of catechol (1 equivalent) in a suitable inert solvent (e.g., nitrobenzene or a high-boiling hydrocarbon) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as phosphoric acid or aluminum chloride (0.1-0.5 equivalents).

-

Addition of Alkylating Agent: While stirring, slowly add isopropanol or 2-propyl halide (1-1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding dilute hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

Experimental Protocol: Purification by Column Chromatography

-

Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent system (e.g., hexane/ethyl acetate, 9:1 v/v).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., gradually increasing the proportion of ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analysis

The purity and identity of the synthesized this compound can be confirmed using the following analytical methods.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[2]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[3][4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Experimental Protocol: GC-MS Analysis

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Split.

-

Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

MS Detection: Electron ionization (EI) at 70 eV.

Biological Activities and Signaling Pathways

Catechol derivatives are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. This compound, as a member of this class, is an emerging area of research.

Anti-inflammatory Activity

Studies on catechol derivatives suggest that they can exert potent anti-inflammatory effects. For instance, related compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition is believed to be mediated through the suppression of key inflammatory signaling pathways.

Signaling Pathway: Inhibition of NF-κB and p38 MAPK Pathways

This compound is hypothesized to inhibit the inflammatory response by targeting the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Potential Modulation of GABA-A Receptors

This compound is known to be an intermediate in the synthesis of Miltirone. Miltirone has been shown to inhibit the increase in the abundance of the mRNA for the α4 subunit of the GABAA receptor. This suggests that this compound could be explored for its potential modulatory effects on GABA-A receptors, which are critical targets in drug development for neurological and psychiatric disorders.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological evaluation of this compound.

Protocol for In Vitro Anti-inflammatory Assay

Experimental Protocol: Measurement of Nitric Oxide and TNF-α Production

-

Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent assay.

-

TNF-α Measurement: Measure the concentration of TNF-α in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Experimental Protocol: Western Blot Analysis of NF-κB and p38 MAPK

-

Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB) and p38 MAPK.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a readily synthesizable catechol derivative with significant potential for further investigation in the field of drug discovery. Its predicted anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways, make it a promising candidate for the development of novel therapeutics for inflammatory and neuroinflammatory disorders. Furthermore, its role as a precursor to a known modulator of GABA-A receptor subunit expression warrants exploration of its own direct effects on this important class of ion channels. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake further studies to fully elucidate the pharmacological profile and therapeutic potential of this compound. Future research should focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

References

- 1. This compound | C9H12O2 | CID 16498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of Catechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. [Determination of catechol in tobacco by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Isopropylcatechol (CAS: 2138-48-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylcatechol, with the CAS number 2138-48-9, is an aromatic organic compound belonging to the catechol family. Structurally, it is a catechol molecule where an isopropyl group is substituted at the third position of the benzene ring.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with biological activity. Its relevance in the pharmaceutical and cosmeceutical industries is growing, primarily due to its role as a precursor to bioactive compounds and its own potential biological activities. This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, spectroscopic data, and its involvement in key biological pathways.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a grey to very dark grey low-melting waxy solid.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2138-48-9 | [1] |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | |

| IUPAC Name | 3-propan-2-ylbenzene-1,2-diol | |

| Synonyms | 3-Isopropylpyrocatechol, 3-Isopropyl-1,2-benzenediol | |

| Melting Point | 43 - 45 °C | |

| Boiling Point | 265 °C | |

| Density | 1.116 g/cm³ | |

| Flash Point | 126 °C | |

| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | |

| pKa | 9.86 ± 0.10 (Predicted) |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the isopropyl group and the aromatic protons. The isopropyl group would show a doublet for the six methyl protons and a septet for the methine proton. The three aromatic protons would appear as multiplets in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the nine carbon atoms. The isopropyl group would have two signals, one for the two equivalent methyl carbons and one for the methine carbon. The six aromatic carbons would show separate signals, with the two carbons bearing the hydroxyl groups appearing at lower field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

-

A broad band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups.

-

C-H stretching vibrations for the isopropyl group and the aromatic ring just below and above 3000 cm⁻¹, respectively.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

C-O stretching vibrations in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern would likely involve the loss of a methyl group (M-15) from the isopropyl moiety, leading to a prominent peak at m/z = 137. Further fragmentation could involve the loss of the entire isopropyl group or rearrangements of the catechol ring.

Synthesis of this compound

Reaction Scheme:

References

Synthesis of 3-Isopropylcatechol from Catechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-isopropylcatechol from catechol. Due to the limited availability of a specific, detailed experimental protocol for the synthesis of this compound in peer-reviewed literature, this guide outlines a plausible synthetic route based on established Friedel-Crafts alkylation methodologies for phenolic compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of chemistry and drug development.

Introduction

This compound is a substituted catechol derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The synthesis of this compound from the readily available starting material, catechol, is of interest for accessing this particular substitution pattern. The primary synthetic strategy involves the direct alkylation of the catechol ring with an isopropyl group, a reaction typically achieved through Friedel-Crafts alkylation.

Synthetic Pathway: Friedel-Crafts Alkylation

The most direct and established method for the synthesis of this compound from catechol is the Friedel-Crafts alkylation reaction. This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of catechol with an isopropyl group. The isopropyl electrophile is typically generated in situ from isopropanol using a strong acid catalyst.

Reaction Scheme:

Caption: General reaction scheme for the Friedel-Crafts alkylation of catechol.

The reaction is expected to yield a mixture of products, including this compound, the regioisomeric 4-isopropylcatechol, and potentially di-isopropylated products. The regioselectivity of the reaction, favoring the ortho-position (C3) over the para-position (C4), can be influenced by the choice of catalyst, solvent, and reaction temperature.

Experimental Protocol (Generalized)

Materials:

-

Catechol

-

Isopropanol

-

Phosphoric acid (85%) or Sulfuric acid

-

High-boiling inert solvent (e.g., toluene, xylene, or hexanes)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol and a catalytic amount of phosphoric acid in a high-boiling inert solvent like toluene.

-

Addition of Alkylating Agent: Heat the mixture to reflux. Slowly add isopropanol to the refluxing mixture over a period of time.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of catechol and the formation of products.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by extractive distillation[3].

Experimental Workflow:

Caption: A generalized workflow for the synthesis and purification of this compound.

Data Presentation

Table 1: Reactant and Catalyst Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Catechol | C₆H₆O₂ | 110.11 | Starting Material |

| Isopropanol | C₃H₈O | 60.10 | Alkylating Agent |

| Phosphoric Acid | H₃PO₄ | 98.00 | Catalyst |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |

Table 2: Hypothetical Reaction Conditions and Expected Outcomes

Based on analogous reactions, the following table presents a range of plausible conditions and potential outcomes that would require experimental validation.

| Parameter | Condition Range | Expected Impact on a Friedel-Crafts Alkylation |

| Temperature | 80 - 150 °C | Higher temperatures may increase reaction rate but could lead to more side products and decreased regioselectivity. |

| Catechol:Isopropanol Molar Ratio | 1:1 to 1:5 | An excess of isopropanol may favor di-alkylation. A ratio closer to 1:1 may favor mono-alkylation. |

| Catalyst Loading | 5 - 20 mol% | Higher catalyst loading can increase the reaction rate but may also promote side reactions and polymerization. |

| Reaction Time | 2 - 24 hours | Requires optimization and monitoring to maximize the yield of the desired product while minimizing byproducts. |

| Expected Yield | Variable | Yields for Friedel-Crafts alkylations of phenols can vary widely depending on the specific conditions and substrate. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the final product.

FTIR Spectroscopy:

An FTIR spectrum for this compound is available in the PubChem database. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl groups.

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretch (aliphatic): Peaks in the region of 2850-3000 cm⁻¹ from the isopropyl group.

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O stretch: Bands in the 1200-1300 cm⁻¹ region.

NMR Spectroscopy:

¹H NMR (Proton NMR):

-

Aromatic protons: Signals in the range of 6.5-7.0 ppm. The substitution pattern will lead to a specific splitting pattern for the three aromatic protons.

-

Isopropyl methine proton (-CH): A septet around 3.0-3.5 ppm.

-

Isopropyl methyl protons (-CH₃): A doublet around 1.2 ppm.

-

Hydroxyl protons (-OH): Two singlets, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR (Carbon NMR):

-

Aromatic carbons: Signals in the 110-150 ppm region. The two carbons bearing the hydroxyl groups will be downfield.

-

Isopropyl methine carbon (-CH): A signal around 25-35 ppm.

-

Isopropyl methyl carbons (-CH₃): A signal around 20-25 ppm.

Biological Context and Signaling Pathways

Currently, there is a lack of specific research on the biological activities and involvement of this compound in signaling pathways. However, the broader class of catechols is known for a range of biological effects, often related to their antioxidant properties and their ability to interact with various biological targets. For instance, many natural polyphenols containing the catechol moiety, such as those found in green tea (e.g., epigallocatechin-3-gallate or EGCG), have been extensively studied for their roles in modulating cellular signaling pathways related to cancer, inflammation, and neurodegenerative diseases[4][5].

Potential Areas of Investigation for this compound:

Given the established activities of other catechol derivatives, future research on this compound could explore its potential to:

-

Act as an antioxidant.

-

Inhibit enzymes involved in inflammatory pathways (e.g., cyclooxygenases).

-

Modulate signaling cascades such as NF-κB or MAPK pathways.

Hypothetical Signaling Pathway Interaction:

The diagram below illustrates a generalized signaling pathway that is often targeted by polyphenolic compounds. Further research would be required to determine if this compound interacts with any of these components.

Caption: A hypothetical model of how a catechol compound might modulate an inflammatory signaling pathway.

Conclusion

The synthesis of this compound from catechol can likely be achieved through a Friedel-Crafts alkylation reaction with isopropanol using an acid catalyst. This guide provides a generalized experimental framework for approaching this synthesis. Significant experimental optimization will be necessary to control regioselectivity and maximize the yield of the desired 3-isomer. Further research is also warranted to fully characterize the compound and to explore its potential biological activities and interactions with cellular signaling pathways.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. GB1322909A - Process for preparing 4-isopropyl catechol - Google Patents [patents.google.com]

- 3. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]

- 4. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of signaling pathways in prostate cancer by green tea polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Isopropylcatechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropylcatechol, with the IUPAC name 3-propan-2-ylbenzene-1,2-diol , is a substituted catechol derivative that has garnered interest in various scientific fields, particularly in drug development and medicinal chemistry.[1][2] This technical guide provides a detailed overview of this compound, encompassing its chemical identity, physicochemical properties, synthesis, and significant biological activities. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its potential therapeutic applications.

Chemical Identity and Synonyms

This compound is a member of the catechol class, where an isopropyl group replaces a hydrogen atom ortho to one of the hydroxyl groups.[1][2]

IUPAC Name: 3-propan-2-ylbenzene-1,2-diol[1]

Synonyms: A variety of synonyms are used to refer to this compound in literature and chemical databases. These include:

-

3-Isopropylbenzene-1,2-diol

-

3-Isopropylpyrocatechol

-

1,2-Benzenediol, 3-(1-methylethyl)-

-

3-(1-Methylethyl)-1,2-benzenediol

-

Pyrocatechol, 3-isopropyl-

-

1,2-dihydroxy-3-isopropyl benzene

-

NSC 62675

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | |

| Molecular Weight | 152.19 g/mol | |

| CAS Number | 2138-48-9 | |

| Melting Point | 43 - 45 °C | |

| Boiling Point | 265 °C | |

| Density | 1.116 g/cm³ | |

| Flash Point | 126 °C | |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol | |

| pKa | 9.86 ± 0.10 (Predicted) | |

| Appearance | Grey to Very Dark Grey Low-Melting Waxy Solid |

Synthesis

The chemical synthesis of 3-substituted catechols can be challenging due to issues with regioselectivity and the stability of the final product, which is often more susceptible to oxidation than the starting material. Consequently, biocatalytic production methods are being explored as viable alternatives.

A common laboratory-scale synthesis of 4-isopropylcatechol involves the Friedel-Crafts alkylation of catechol. While a specific protocol for this compound is not detailed in the provided results, a general approach for a related isomer involves dissolving catechol and a catalyst like phosphoric acid in an inert, high-boiling solvent (e.g., hexane, benzene, toluene, or xylene) and then adding isopropanol to the refluxing mixture.

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that suggest its potential for therapeutic applications.

Anti-inflammatory Effects

Catechol derivatives have been shown to possess anti-inflammatory properties. Studies on microglia, the primary immune cells of the central nervous system, have demonstrated that catechols can significantly reduce the production of pro-inflammatory molecules such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). This anti-inflammatory action is mediated, at least in part, by the inhibition of key signaling pathways. Specifically, catechols can inhibit the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB) and the phosphorylation of p38 mitogen-activated protein kinase (MAPK). By suppressing these inflammatory cascades, catechols can attenuate the neurotoxic effects of activated microglia.

Tyrosinase Inhibitory Activity

4-Isopropylcatechol, an isomer of this compound, is a known potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. This inhibition of tyrosinase can lead to a reduction in melanin production, making such compounds of interest for treating hyperpigmentation disorders and for their depigmenting properties. The inhibitory mechanism is believed to involve the enzymatic oxidation of the catechol to form reactive intermediates that can directly inhibit protein biosynthesis within melanoma cells.

Intermediate in the Synthesis of Miltirone

This compound serves as a crucial intermediate in the synthesis of Miltirone. Miltirone is an active component found in Salvia miltiorrhiza and has shown potential as a phytotherapeutic agent for alcohol dependence. It has been observed to inhibit the ethanol withdrawal-induced increase in the mRNA abundance of the α4 subunit of the GABA-A receptor in cultured hippocampal neurons.

Experimental Protocols

Tyrosinase Inhibitory Activity Assay

This assay is used to determine the ability of a compound to inhibit the activity of tyrosinase, the enzyme responsible for melanin synthesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength. The presence of a tyrosinase inhibitor will reduce the rate of this reaction.

Detailed Methodology:

-

Reagents and Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

This compound (test compound)

-

Kojic acid or Arbutin (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a specific volume of phosphate buffer, tyrosinase solution, and the test compound at various concentrations.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a specific duration using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

-

The IC₅₀ value (the concentration of the inhibitor required to cause 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

DPPH Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Detailed Methodology:

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare a series of dilutions of the test compound and the positive control in the same solvent.

-

In a test tube or 96-well plate, add a specific volume of the DPPH solution to a specific volume of the sample solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value can be determined by plotting the percentage of scavenging activity against the sample concentration.

-

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of catechols, including this compound, are linked to the modulation of specific intracellular signaling pathways. The following diagrams illustrate these relationships.

Caption: Inhibition of LPS-induced pro-inflammatory signaling by this compound.

Caption: Mechanism of tyrosinase inhibition by this compound in melanin synthesis.

Conclusion

This compound is a versatile molecule with significant potential in drug development. Its demonstrated anti-inflammatory and tyrosinase inhibitory activities, coupled with its role as a key synthetic intermediate, make it a compound of considerable interest for further research. This guide provides a foundational understanding of its chemical and biological properties, offering a valuable resource for scientists and researchers exploring its therapeutic applications. Further investigation into its mechanism of action, pharmacokinetic profile, and safety will be crucial in fully elucidating its potential as a novel therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Isopropylcatechol: Physical and Chemical Properties

This document provides a comprehensive overview of the physical, chemical, and biochemical properties of this compound (CAS No: 2138-48-9). It is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis. The information is compiled from various scientific data sources, and all quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental methodologies and relevant biochemical pathways are also described.

Chemical Identity and Structure

This compound, also known as 3-isopropylbenzene-1,2-diol or 3-propan-2-ylbenzene-1,2-diol, is a member of the catechol class of organic compounds.[1][2] It is characterized by a catechol core in which a hydrogen atom ortho to one of the hydroxyl groups is substituted with an isopropyl group.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-propan-2-ylbenzene-1,2-diol[1] |

| CAS Number | 2138-48-9 |

| Molecular Formula | C₉H₁₂O₂ |

| SMILES | CC(C)C1=C(C(=CC=C1)O)O |

| InChI | InChI=1S/C9H12O2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,10-11H,1-2H3 |

| InChIKey | XLZHGKDRKSKCAU-UHFFFAOYSA-N |

Physical Properties

This compound is a solid at room temperature, often described as a grey to very dark grey, low-melting waxy substance. Key physical properties are summarized below.

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Weight | 152.19 g/mol |

| Melting Point | 43 - 45 °C |

| Boiling Point | 265.3 ± 20.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | 126 °C |

| pKa (Predicted) | 9.86 ± 0.10 |

| Appearance | Grey to Very Dark Grey Low-Melting Waxy Solid |

Table 3: Solubility Data

| Solvent | Solubility |

| DMSO | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

| Methanol | Slightly Soluble |

| Water | Insoluble (Inferred from 4-isomer) |

| Ether | Soluble (Inferred from 4-isomer) |

| Benzene | Soluble (Inferred from 4-isomer) |

| Ethanol | Soluble (Inferred from 4-isomer) |

Chemical Properties and Reactivity

As a catechol, this compound possesses antioxidant properties due to the electron-donating nature of its two hydroxyl groups. It is susceptible to oxidation, which can lead to the formation of corresponding semiquinones and ortho-quinones. These quinone species are electrophilic and can react with biological nucleophiles. The chemical synthesis of 3-substituted catechols can be challenging, often resulting in low overall yields due to issues with regioselectivity and product stability.

The compound is considered stable under recommended storage conditions, which typically involve refrigeration in a dry, well-ventilated place.

Experimental Protocols

Synthesis of this compound

While chemical production of 3-substituted catechols is known to be complex, a multi-step synthesis has been reported in the literature.

Protocol: Multi-step Synthesis

-

Step 1: The starting material is treated with diethyl ether.

-

Step 2: The product from Step 1 undergoes hydrogenation using H₂ gas and a Palladium-on-Carbon (Pd-C) catalyst in an ethanol solvent containing aqueous HCl.

-

Step 3: The final step involves heating the intermediate product with aqueous hydrobromic acid (HBr) in acetic acid to yield this compound.

Caption: A multi-step chemical synthesis workflow for this compound.

Analytical Characterization

A general workflow for the analytical characterization of synthesized this compound involves purification followed by structural and purity confirmation.

Protocol: Analytical Workflow

-

Purification: The crude product from synthesis is purified, typically using column chromatography or recrystallization, to remove unreacted starting materials, byproducts, and catalysts.

-

Structural Elucidation: The identity of the purified compound is confirmed using standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and confirm the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic broad O-H stretches of the catechol hydroxyl groups.

-

Mass Spectrometry (MS): To confirm the molecular weight (152.19 g/mol ) and analyze fragmentation patterns.

-

-

Purity Assessment: The purity of the final product is determined, often using High-Performance Liquid Chromatography (HPLC). A purity of >95% is commonly reported for commercial samples.

Caption: Workflow for purification and analytical characterization.

Pharmacology and Biochemistry

Role as a Synthetic Intermediate

This compound serves as an intermediate in the chemical synthesis of Miltirone. Miltirone, an active component isolated from Salvia miltiorrhiza, has been investigated for its potential as a phytotherapeutic agent in treating alcohol dependence. Specifically, Miltirone has been demonstrated to inhibit the ethanol withdrawal-induced increase in the mRNA abundance of the GABAA receptor's α4 subunit in cultured hippocampal neurons.

References

Navigating the Solubility Landscape of 3-Isopropylcatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropylcatechol, a substituted catechol derivative, holds significant interest in various research and development sectors, including pharmaceuticals and material science. Understanding its solubility in different solvents is paramount for its effective application, from designing reaction conditions to formulating final products. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details a robust experimental protocol for its solubility determination, and explores the key factors influencing its behavior in various solvent systems. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also presents data for the parent compound, catechol, to offer a comparative baseline.

Introduction

This compound (3-isopropylbenzene-1,2-diol) is an organic compound featuring a catechol core with an isopropyl substituent.[1] This substitution pattern influences its physicochemical properties, including its solubility, which is a critical parameter for a wide range of applications. The presence of both hydroxyl groups and a nonpolar isopropyl group imparts a degree of amphiphilicity to the molecule, leading to varied solubility behavior in different solvents. This document aims to consolidate the available information on the solubility of this compound and to provide a practical framework for its experimental determination.

Solubility Data

This compound: Qualitative Solubility

Quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative descriptions indicate its general solubility profile.

| Solvent | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

| Ethyl Acetate | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

Catechol: A Quantitative Comparison

To provide a quantitative context, the solubility of the parent compound, catechol (1,2-dihydroxybenzene), is presented below. It is important to note that the presence of the isopropyl group in this compound will alter its solubility relative to catechol, generally increasing its solubility in nonpolar solvents and potentially decreasing it in polar solvents.

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Source |

| Water | 20 | 45 | N/A |

| Ethanol | 25 | 118 | N/A |

| Diethyl Ether | 25 | 76 | N/A |

| Chloroform | 25 | 1.5 | N/A |

| Benzene | 25 | 1.1 | N/A |

Note: The data for catechol is compiled from various chemical handbooks and is provided for comparative purposes only.

Experimental Protocol for Solubility Determination

A reliable and commonly employed method for determining the solubility of solid compounds in liquid solvents is the isothermal shake-flask method.[3] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that solid-liquid equilibrium is achieved. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Dilution and Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Data Calculation: Calculate the solubility of this compound in the solvent at the given temperature, expressed in units such as g/L, mol/L, or g/100g of solvent.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to both the solute and the solvent, as well as the external conditions.

Solute Properties

-

Polarity: The two hydroxyl groups on the catechol ring are polar and capable of hydrogen bonding. The isopropyl group is nonpolar. The overall polarity of the molecule is a balance between these two features.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound will influence its solubility. Stronger intermolecular forces in the solid state lead to lower solubility.

Solvent Properties

-

Polarity: Polar solvents (e.g., water, methanol) will interact favorably with the hydroxyl groups of this compound through hydrogen bonding. Nonpolar solvents (e.g., hexane, toluene) will interact more favorably with the isopropyl group.

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will have a significant impact on the solubility of this compound.

Temperature

-

Endothermic Dissolution: For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. This is generally expected for this compound in most solvents.

-

Thermodynamic Considerations: The temperature dependence of solubility can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution.

Logical Relationships Diagram

Caption: Key factors that determine the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, this guide provides a foundational understanding of its expected solubility behavior based on its chemical structure and by drawing parallels with its parent compound, catechol. The detailed experimental protocol offers a clear pathway for researchers to accurately determine the solubility of this compound in various solvents of interest. A thorough understanding and experimental determination of its solubility are crucial for the successful application of this compound in drug development and other scientific endeavors. Further research to quantify the solubility of this compound in a broad range of solvents is highly encouraged to fill the existing data gap.

References

The Biological Activity of 3-Isopropylcatechol: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activity of 3-isopropylcatechol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the activities of its parent compound, catechol, and structurally similar derivatives, such as 4-isopropylcatechol and other catecholic compounds. The presented data and mechanisms should be considered a predictive framework for the potential bioactivity of this compound, warranting dedicated experimental validation.

Introduction

This compound, a derivative of catechol, belongs to a class of phenolic compounds recognized for their diverse biological activities. The characteristic dihydroxybenzene moiety is a key structural feature that underpins the antioxidant, anti-cancer, neuroprotective, and tyrosinase-inhibitory properties observed in many catechol derivatives. This technical guide synthesizes the current understanding of the biological activities of catechols, providing a predictive framework for this compound and a foundation for future research and drug development.

Core Biological Activities and Quantitative Data

The biological activities of catechols are primarily attributed to their redox properties, ability to chelate metal ions, and interactions with key cellular enzymes and signaling pathways. The following sections summarize the key activities with quantitative data from closely related catechol derivatives, which can serve as a reference for hypothesizing the potential efficacy of this compound.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Catechol derivatives are known to be effective tyrosinase inhibitors.

Table 1: Tyrosinase Inhibitory Activity of Selected Catechol Derivatives

| Compound | Source Organism of Tyrosinase | IC50 Value | Reference |

| 4-Isopropylcatechol | Mouse Melanoma | - (Inhibits protein biosynthesis in a tyrosinase-dependent manner) | [1] |

| Kojic Acid (Standard) | Mushroom | 59 µM | [2] |

| Maingayone D | Mushroom | 38 µM | [2] |

| Horsfieldone A | Mushroom | 294 µM | [2] |

| Piperine | Mushroom | 526 µM | [2] |

Antioxidant Activity

The catechol structure allows for the donation of hydrogen atoms to scavenge free radicals, making these compounds potent antioxidants. The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: In Vitro Antioxidant Activity of Catechol and Related Compounds

| Compound | Assay | IC50 / EC50 Value | Reference |

| Catechol | DPPH | Expected to be in the µM range | |

| 4-Methylcatechol | DPPH | Expected to be in the µM range (potentially lower than catechol) | |

| Allylpyrocatechol | Reduces ROS and superoxide generation | - |

Anti-Cancer Activity

Catechol and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Table 3: Cytotoxicity of Catechol Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value | Exposure Time | Reference |

| Catechol Analogue (Compound 2) | Human Melanoma | Colony Formation | < 2.5 µg/mL | - | |

| Catechol Analogue (3,4-Dihydroxybenzylamine) | Human Melanoma | Colony Formation | Active in 3 of 8 cell lines | - | |

| Piperine | B16F10 Melanoma | MTT | 79 µM | 72 h | |

| Horsfieldone A | B16F10 Melanoma | MTT | 21 µM | 72 h | |

| Maingayone D | B16F10 Melanoma | MTT | 19 µM | 72 h |

Neuroprotective Activity

The antioxidant and anti-inflammatory properties of catechols contribute to their potential neuroprotective effects against oxidative stress-induced neuronal damage, a factor in neurodegenerative diseases.

Table 4: Neuroprotective Effects of Catechol Derivatives

| Compound | Model | Effect | Reference |

| (-)-Epigallocatechin gallate (EGCG) | LPS-mediated cytotoxicity | Protects neurons | |

| Myricanol | H2O2-induced cytotoxicity in N2a cells | Suppresses cell death |

Antimicrobial Activity

Catechol-containing polymers and derivatives have shown antimicrobial properties against a range of pathogens.

Table 5: Antimicrobial Activity of Catechol Derivatives

| Compound/Material | Microorganism | MIC/MBC Value | Reference |

| Catechol-derived thiazoles | Bacteria | ≤ 2 µg/mL (MIC) | |

| Catechol-modified chitosan with AgNPs | E. coli | 14 µg/mL (MBC) | |

| Catechol-modified chitosan with AgNPs | S. aureus | 25 µg/mL (MBC) |

Signaling Pathways and Mechanisms of Action

The biological effects of catechols are mediated through their interaction with various cellular signaling pathways. A key pathway implicated in the anti-cancer effects of catechols is the MAPK/ERK pathway.

MAPK/ERK Signaling Pathway in Cancer

In many cancers, the MAPK/ERK pathway is constitutively active, promoting cell proliferation and survival. Catechol has been shown to inhibit this pathway.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the biological activities of catechol compounds. These can be adapted for testing this compound.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, often using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add a defined volume of each concentration of the test compound.

-

Add a solution of mushroom tyrosinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding a solution of L-DOPA to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set period (e.g., 20 minutes).

-

The rate of dopachrome formation is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

-

Test compound (this compound) dissolved in a suitable solvent

-

Methanol or ethanol

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add a defined volume of each concentration of the test compound to a 96-well plate or cuvette.

-

Add the DPPH solution to each well or cuvette.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

A control containing the solvent instead of the test compound is also measured.

-

The percentage of DPPH radical scavenging activity is calculated.

-

The EC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined.

MTT Cytotoxicity Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value is determined from the dose-response curve.

Experimental and Logical Workflows

General Workflow for Assessing Biological Activity

The following diagram illustrates a typical workflow for the initial assessment of the biological activities of a compound like this compound.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently scarce, the extensive research on related catechol compounds provides a strong foundation for predicting its potential as a bioactive molecule. Based on structure-activity relationships, it is plausible that this compound will exhibit tyrosinase inhibitory, antioxidant, anti-cancer, and neuroprotective properties. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to systematically investigate and validate these potential activities, paving the way for its potential application in the pharmaceutical and cosmetic industries. Further research is essential to elucidate the specific mechanisms of action and to establish a definitive biological activity profile for this compound.

References

3-Isopropylcatechol: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylcatechol, a member of the catechol family, is a versatile organic compound with emerging potential in various research and development sectors. Its chemical structure, characterized by a catechol ring with an isopropyl group at the 3-position, provides a foundation for diverse biological activities. This technical guide consolidates the current understanding of this compound, focusing on its potential applications in pharmacology, particularly in neuroprotection and anti-inflammatory research, and as a key intermediate in the synthesis of bioactive molecules. While direct research on this compound is nascent, this document extrapolates its potential from studies on structurally related catechol derivatives and its known role as a precursor to pharmacologically active compounds.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | PubChem |

| Molecular Weight | 152.19 g/mol | PubChem |

| CAS Number | 2138-48-9 | PubChem |

| Appearance | Grey to Very Dark Grey Low-Melting Waxy Solid | ChemicalBook |

| Melting Point | 43 - 45 °C | ChemicalBook |

| Boiling Point | 265 °C | ChemicalBook |

| Density | 1.116 g/cm³ | ChemicalBook |

| Flash Point | 126 °C | ChemicalBook |

| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | ChemicalBook |

Potential Research Applications

Based on the activities of related catechol compounds and its role as a synthetic intermediate, this compound holds promise in several key research areas.

Neuroprotection and Anti-Inflammatory Effects

Studies on catechol derivatives have demonstrated significant anti-inflammatory and neuroprotective properties, primarily through the modulation of microglial activation.[1] Activated microglia are key contributors to neuroinflammation in neurodegenerative diseases. Catechols have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This effect is often mediated through the inhibition of key signaling pathways like NF-κB and p38 MAPK.[1] Given its catechol structure, this compound is a strong candidate for investigation into its potential to mitigate neuroinflammation.

Drug Discovery: Intermediate in Miltirone Synthesis

This compound is a known intermediate in the synthesis of Miltirone. Miltirone, a tanshinone isolated from Salvia miltiorrhiza, has been investigated for its pharmacological effects, including its potential role in reducing alcohol dependence. This activity is believed to be mediated through the modulation of GABA-A receptors. The availability of this compound as a starting material is crucial for the semi-synthesis of Miltirone and its analogs for further pharmacological evaluation.

Cytotoxicity against Melanoma Cells

Certain catechol analogues have exhibited selective cytotoxicity against human malignant melanoma cell lines.[2] This anti-melanoma activity is often correlated with the tyrosinase levels in the cancer cells, suggesting that the catechol moiety is a key pharmacophore. The cytotoxic effect is believed to arise from the tyrosinase-mediated oxidation of the catechol to a reactive quinone, which can then induce cellular damage.[2] The potential of this compound as a selective cytotoxic agent against melanoma warrants further investigation.

Antioxidant Activity

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Many phenolic compounds, including some catechols, are known tyrosinase inhibitors. The ability of this compound to inhibit tyrosinase could be explored for applications in dermatology and cosmetology.

Signaling Pathways and Mechanisms of Action

The potential biological activities of this compound are likely mediated through the modulation of key cellular signaling pathways.

Inhibition of NF-κB and p38 MAPK Signaling in Microglia

Based on studies of other catechol derivatives, a primary mechanism for the anti-inflammatory and neuroprotective effects of this compound is expected to be the inhibition of the NF-κB and p38 MAPK signaling pathways in microglia.

Modulation of GABA-A Receptors (via Miltirone)

As a precursor to Miltirone, this compound is indirectly linked to the modulation of GABA-A receptors. Miltirone's potential to alleviate alcohol dependence is thought to involve its interaction with these receptors.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential applications of this compound. These are generalized protocols that should be optimized for specific experimental conditions.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from a protected catechol derivative. The following is a representative protocol:

Materials:

-

Starting material (e.g., a methoxy-protected catechol derivative)

-

Diethyl ether

-

Palladium on carbon (Pd-C) catalyst

-

Ethanol

-

Aqueous Hydrochloric acid (HCl)

-

Aqueous Hydrobromic acid (HBr)

-

Acetic acid

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Step 1: Grignard Reaction or Friedel-Crafts Alkylation: A protected catechol derivative is reacted with an isopropylating agent. The specific reaction will depend on the starting material.

-

Step 2: Hydrogenation: The product from Step 1 is subjected to hydrogenation using a Pd-C catalyst in an ethanol/aqueous HCl mixture to remove protecting groups or reduce other functional groups.

-

Step 3: Demethylation/De-protection: The resulting intermediate is heated with aqueous HBr in acetic acid to cleave any remaining ether protecting groups, yielding this compound.

-

Purification: The crude product is purified using techniques such as extraction, distillation, or column chromatography to obtain pure this compound.

In Vitro Anti-Inflammatory Activity Assay in Microglia

This protocol details the assessment of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α

-

96-well plates

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.

-

Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

-

TNF-α Measurement: Measure the concentration of TNF-α in the cell culture supernatant using a specific ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Calculate the percentage inhibition of NO and TNF-α production by this compound compared to the LPS-only control. Determine the IC₅₀ value if applicable.

Western Blot Analysis for NF-κB and p38 MAPK Activation

This protocol describes how to assess the effect of this compound on the activation of NF-κB and p38 MAPK in LPS-stimulated microglia.

Materials:

-

BV-2 cells cultured and treated as described in section 5.2

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

In Vitro Cytotoxicity Assay against Melanoma Cells

This protocol details the MTT assay to evaluate the cytotoxic effects of this compound on a human melanoma cell line (e.g., A375).

Materials:

-

A375 human melanoma cells

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed A375 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1-100 µM) for 48 or 72 hours. Include a vehicle control.

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Antioxidant Capacity Assays (DPPH and ABTS)

These protocols describe two common methods for evaluating the radical scavenging activity of this compound.

DPPH Assay:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

In a 96-well plate, mix various concentrations of this compound with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

ABTS Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to obtain a specific absorbance at 734 nm.

-

Mix various concentrations of this compound with the ABTS•+ solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity and determine the IC₅₀ value.

Conclusion

This compound presents a compelling profile for further investigation in several areas of biomedical research. Its structural similarity to other bioactive catechols, coupled with its role as a key synthetic intermediate for pharmacologically active molecules like Miltirone, underscores its potential. The outlined research applications and experimental protocols in this guide provide a solid foundation for scientists and drug development professionals to explore the therapeutic promise of this intriguing molecule. Future studies should focus on generating direct experimental evidence and quantitative data for the biological activities of this compound to fully elucidate its potential.

References

3-Isopropylcatechol: A Key Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Isopropylcatechol, a substituted dihydroxybenzene, has emerged as a valuable intermediate in the landscape of organic synthesis. Its unique structural features and reactivity make it a crucial building block for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical properties, spectroscopic data, and key applications, with a focus on providing detailed experimental insights for laboratory and industrial applications.

Chemical and Physical Properties